![molecular formula C13H14ClN3O2S B2562719 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione CAS No. 1152683-08-3](/img/structure/B2562719.png)
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACTD" and is a synthetic derivative of pyrazolone. The unique chemical structure of ACTD makes it a promising candidate for various research applications, including cancer research, immunology, and molecular biology.
Mechanism Of Action
The mechanism of action of ACTD involves the inhibition of topoisomerase II activity, which leads to DNA damage and ultimately cell death. ACTD has also been shown to induce the production of reactive oxygen species (ROS), which can further contribute to DNA damage and apoptosis.
Biochemical and Physiological Effects:
ACTD has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, ACTD has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ACTD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the unique chemical structure of ACTD makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ACTD is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several potential future directions for research involving ACTD. One area of interest is the development of ACTD-based drugs for cancer treatment. Additionally, further research is needed to fully understand the immunomodulatory and anti-inflammatory effects of ACTD, which may have implications for the treatment of autoimmune diseases. Finally, the potential use of ACTD in combination with other drugs or therapies should be explored to determine its efficacy and safety.
In conclusion, 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a promising compound for scientific research due to its unique chemical structure and potential applications in cancer research, immunology, and molecular biology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesis Methods
The synthesis of ACTD involves the reaction of 4-chloroacetophenone with hydrazine hydrate to produce 4-chlorophenylhydrazine. This intermediate product is then reacted with ethyl acetoacetate and elemental sulfur to produce ACTD. The synthesis of ACTD has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Scientific Research Applications
ACTD has been widely studied for its potential applications in cancer research. It has been shown to have anticancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Studies have also shown that ACTD can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFSATWWRPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

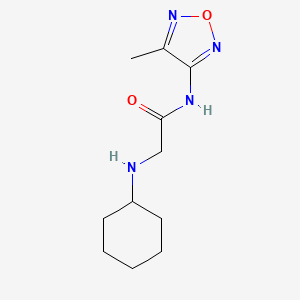
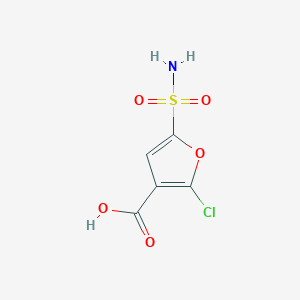
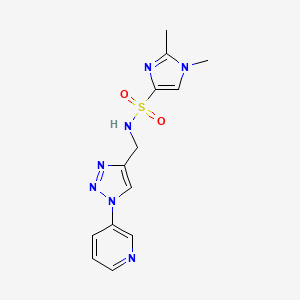
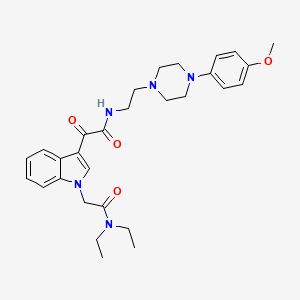
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)
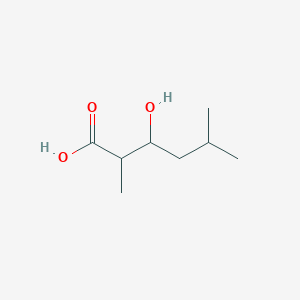

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
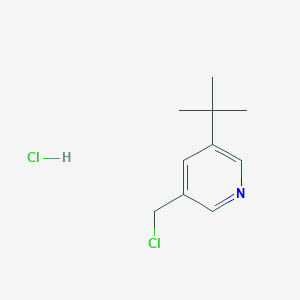
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)